GSK-J2

Description

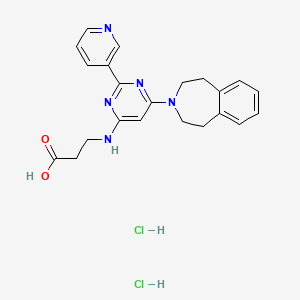

GSK-J2 (sodium 3-[(6-[4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl]-2-(pyridin-3-yl)pyrimidin-4-yl)amino]propanoate) is a regio-isomer of GSK-J1, a potent inhibitor of H3K27me3/me2-specific demethylases JMJD3/KDM6B and UTX/KDM6A. Unlike GSK-J1, this compound lacks enzymatic inhibitory activity due to its inability to form a critical bidentate interaction with the catalytic metal ion in the active site of these enzymes . This structural distinction renders this compound an essential negative control compound for studies investigating the functional roles of JMJD3/UTX inhibition .

This compound shares physicochemical properties with GSK-J1, including a polar carboxylate group that limits cell permeability. To overcome this, this compound is often administered as a prodrug (GSK-J5, its ethyl ester derivative), which is hydrolyzed by cytoplasmic esterases to release active intracellular this compound . Its primary applications include validating the specificity of GSK-J1 in epigenetic studies and controlling for off-target effects in cellular assays .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.2ClH/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCLDPKVNGWDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine backbone is constructed via a Knoevenagel condensation between a pyridine-3-carbaldehyde derivative and a malononitrile analog. This reaction is catalyzed by a base (e.g., piperidine) in ethanol under reflux (80–90°C, 12–24 hours).

Reaction Conditions:

| Reagent | Role | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine-3-carbaldehyde | Electrophile | 80°C | 24 hr | 65–70% |

| Malononitrile | Nucleophile | – | – | – |

| Piperidine | Base catalyst | – | – | – |

Functionalization at Position 6

The 6-position of the pyrimidine is modified via nucleophilic aromatic substitution using 1,2,4,5-tetrahydro-3H-3-benzazepine. This step requires anhydrous conditions in tetrahydrofuran (THF) with sodium hydride (NaH) as a base (0°C to room temperature, 4–6 hours).

Introduction of the Pyridinyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling attaches the pyridinyl group to the pyrimidine core. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base, the reaction proceeds in a mixed solvent system (toluene:ethanol:water, 4:1:1) at 90°C for 12 hours.

Key Parameters:

β-Alanine Side Chain Incorporation

Amidation Reaction

The β-alanine moiety is introduced via amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. The reaction occurs in dimethylformamide (DMF) at room temperature for 6 hours.

Optimization Challenges:

-

Competing hydrolysis of the activated ester intermediate necessitates strict moisture control.

-

Purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1) achieves >95% purity.

Regiochemical Control and Isomer Separation

This compound’s inactivity stems from its pyridine regio-isomerism relative to GSK-J1. To enforce the desired regiochemistry:

Directed Ortho-Metalation

A lithium-iodine exchange strategy directs substitution to the meta position of the pyridine ring. Using tert-butyllithium (t-BuLi) at −78°C in THF ensures precise positioning.

Chromatographic Resolution

The final product is separated from regio-isomeric impurities via preparative HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Catalytic Efficiency

Large-scale synthesis employs heterogeneous catalysts (e.g., Pd/C) to reduce costs and simplify purification.

Continuous Flow Synthesis

Recent advances integrate flow chemistry for the pyrimidine formation step, reducing reaction times from 24 hours to 2 hours and improving yields to 85%.

Flow Reactor Parameters:

| Parameter | Value |

|---|---|

| Residence time | 120 min |

| Temperature | 100°C |

| Pressure | 10 bar |

Analytical Characterization

Post-synthesis validation includes:

Chemical Reactions Analysis

Types of Reactions

GSK-J2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

GSK-J2 shares similar physicochemical properties with GSK-J1 but lacks the ability to inhibit H3K27 demethylase activity. This makes it an ideal negative control for experiments aiming to delineate the effects of JMJD3 inhibition. The compound's structure prevents it from forming critical interactions necessary for enzyme inhibition, which is a key feature that researchers exploit when using this compound in comparative studies with GSK-J1.

Table 1: Comparison of GSK Compounds

| Compound | IC50 (JMJD3) | Role |

|---|---|---|

| GSK-J1 | 60 nM | Active Inhibitor |

| This compound | >100 μM | Inactive Control |

| GSK-J4 | <50 μM | Pro-drug with activity |

| GSK-J5 | >100 μM | Inactive Pro-drug |

In Vitro Studies

This compound is frequently used in in vitro experiments to establish baseline activity levels of JMJD3 and UTX without the confounding effects of active inhibition. For instance, when researchers assess the impact of histone demethylation on gene expression, this compound serves as a control to compare against the effects observed with GSK-J1 or its active derivatives.

Cellular Mechanisms

In studies examining cellular responses to inflammatory stimuli, such as lipopolysaccharide (LPS), researchers have utilized this compound to confirm that observed changes in cytokine production are indeed due to JMJD3 activity modulation by active inhibitors like GSK-J4. The comparison allows for clearer insights into the pathways influenced by histone modifications.

Pro-drug Development

This compound has been involved in the development of pro-drugs like GSK-J4 and GSK-J5, which are designed to enhance cellular permeability. These derivatives mask polar groups to facilitate entry into cells, where they can be converted into their active forms. Studies have shown that GSK-J4 can effectively inhibit LPS-induced cytokine production in macrophages, demonstrating its potential therapeutic applications.

Functional Role Elucidation

By using this compound as a negative control, researchers have been able to elucidate the functional role of JMJD3 in various biological processes, including cell differentiation and response to stress signals. For example, investigations into the role of JMJD3 in hair cell regeneration have utilized both active and inactive compounds to assess their differential impacts on gene expression related to cell cycle regulation.

Case Study 1: Inflammatory Response Modulation

A study investigated the effect of GSK-J4 on TNF-α production in primary human macrophages stimulated with LPS. Results indicated that while GSK-J4 inhibited TNF-α expression significantly, this compound did not affect cytokine levels, confirming its role as an inactive control and supporting the hypothesis that JMJD3 plays a crucial role in regulating inflammatory responses.

Case Study 2: Neuronal Regeneration

Research involving zebrafish models demonstrated that treatment with GSK-J4 increased p21 and p27 mRNA levels during neuromast regeneration. Conversely, treatments with this compound did not yield similar results, reinforcing its use as a control compound to validate findings related to JMJD3's involvement in regenerative processes.

Mechanism of Action

The mechanism of action of GSK-J2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: GSK-J1 vs. GSK-J2

GSK-J1 and this compound are regio-isomers differing in the position of the pyridine nitrogen (Figure 1). This subtle change abolishes this compound’s ability to inhibit JMJD3/UTX:

This compound’s inactivity is corroborated in zebrafish models, where it fails to modulate H3K27me3 levels or affect hair cell regeneration, unlike GSK-J1 .

Comparison with Broad-Spectrum JMJC Inhibitors

Other JMJC-domain demethylase inhibitors exhibit distinct selectivity profiles:

Prodrug Derivatives: GSK-J4 vs. GSK-J5

Both GSK-J1 and this compound require ethyl ester prodrugs (GSK-J4 and GSK-J5, respectively) for cellular delivery:

GSK-J5’s intracellular stability and lack of activity make it ideal for controlling solvent effects (e.g., DMSO) in macrophage and zebrafish studies .

Q & A

Q. What is the functional role of GSK-J2 in studies involving histone demethylase inhibition?

this compound serves as a less-active control compound in experiments comparing the effects of its structural analog, GSK-J1, a selective inhibitor of Jumonji C (JmjC)-domain histone demethylases (e.g., JMJD3/KDM6B). While GSK-J1 exhibits potent inhibition (IC₅₀ = 60 nM for JMJD3), this compound demonstrates significantly reduced activity (IC₅₀ > 100 µM), making it critical for validating target-specific effects . Experimental designs typically co-administer both compounds to distinguish pharmacological outcomes from off-target artifacts.

Q. How do researchers validate the selectivity of this compound in enzymatic and cellular assays?

Selectivity is assessed using AlphaScreen assays comparing GSK-J1 and this compound across JmjC demethylases (e.g., JMJD3, UTX/KDM6A) and non-JmjC enzymes (e.g., histone deacetylases). This compound’s weak inhibition profile confirms its utility as a negative control. Cross-reactivity panels (e.g., 100+ kinases, 60 unrelated proteins) further validate its specificity . Researchers should include these data in supplementary materials to support reproducibility .

Q. What experimental concentrations are effective for this compound in in vitro studies?

this compound is typically administered at 30 µM in cellular models (e.g., human primary macrophages) to match the concentration of its active counterpart, GSK-J1. However, dose-response curves (0.1–100 µM) are recommended to confirm inactivity in specific cell lines, as esterase-dependent activation of its pro-drug (GSK-J5) may vary .

Q. How is this compound’s pro-drug (GSK-J5) utilized in cellular studies?

GSK-J5, a lipophilic ester derivative of this compound, improves cell permeability. Upon entry, intracellular esterases hydrolyze GSK-J5 to release this compound. Researchers must validate hydrolysis efficiency via LC-MS or Western blot (e.g., monitoring H3K27me3 levels, which remain unchanged if this compound is inactive) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported cellular activity across studies?

Contradictions may arise from differences in cell-type-specific esterase activity (affecting GSK-J5 conversion) or batch-to-batch compound variability. Mitigation strategies include:

Q. What statistical frameworks are recommended for analyzing this compound’s effects in complex disease models?

For studies in cancer or inflammatory models (e.g., AML, neuroblastoma):

- Use mixed-effects models to account for intra-experiment variability.

- Apply Bonferroni correction when testing multiple hypotheses (e.g., transcriptomic changes).

- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .

Q. How can researchers optimize GSK-J5 delivery in primary cell lines with low esterase activity?

- Pre-treat cells with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to establish baseline activity.

- Use liposomal encapsulation to enhance GSK-J5 uptake.

- Validate intracellular this compound levels via HPLC post-treatment .

Q. What methodologies resolve conflicting data on this compound’s off-target effects in epigenetic screens?

- Perform thermal shift assays to assess direct binding to non-target proteins.

- Combine CRISPR-Cas9 knockout libraries with this compound treatment to identify synthetic lethal interactions.

- Cross-reference results with public datasets (e.g., ChEMBL, PubChem) to rule out assay-specific artifacts .

Methodological Best Practices

- Reproducibility : Document lot numbers, solvent preparation (e.g., DMSO concentration ≤0.1%), and storage conditions (−80°C for long-term stability) .

- Data Reporting : Use structured tables for IC₅₀ values, selectivity profiles, and cellular response metrics (see example below).

| Parameter | GSK-J1 | This compound | Assay Type |

|---|---|---|---|

| JMJD3 IC₅₀ | 60 nM | >100 µM | AlphaScreen |

| Cell Viability* | Reduced at 10 µM | No effect at 30 µM | MTT assay |

*Data from T-ALL cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.